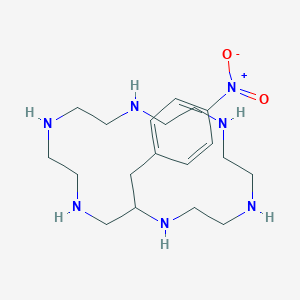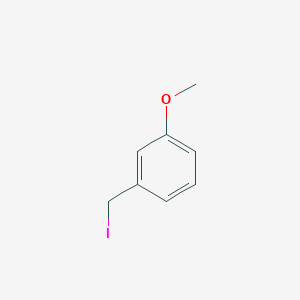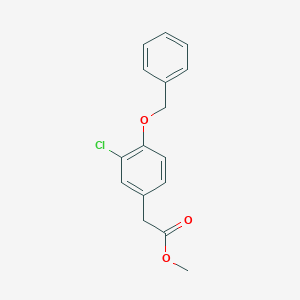![molecular formula C11H16ClNO4S2 B8577757 3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide](/img/structure/B8577757.png)
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide
Descripción general
Descripción
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a sulfonamide group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a benzene derivative, followed by the introduction of the sulfonamide group. The thioether linkage is then formed by reacting the intermediate with 2-(2-methoxyethoxy)ethylthiol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The thioether linkage may also play a role in binding to target proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-methoxy-N-(2-methoxyethoxy)benzenesulfonamide
- 4-Chloro-3-methoxy-2-methylpyridine
- 2-Chloro-3-methylpentane
Uniqueness
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H16ClNO4S2 |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S2/c1-16-4-5-17-6-7-18-11-3-2-9(8-10(11)12)19(13,14)15/h2-3,8H,4-7H2,1H3,(H2,13,14,15) |
Clave InChI |
CUKWZIUAGHRQLT-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCSC1=C(C=C(C=C1)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


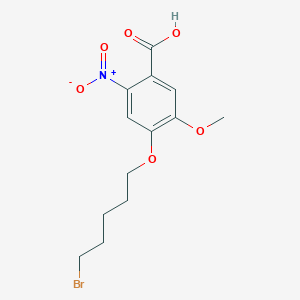
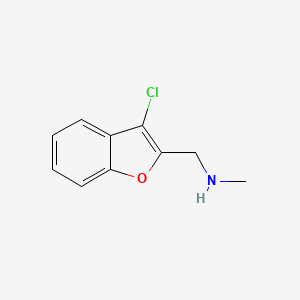
![6-Fluoropyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8577702.png)
![2-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B8577709.png)
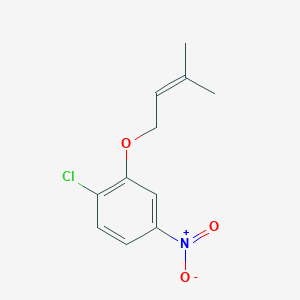
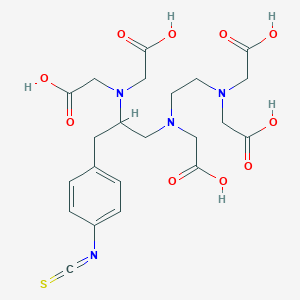
![Dimethyl-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)-amine](/img/structure/B8577723.png)

![4,9-Dihydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one](/img/structure/B8577748.png)
